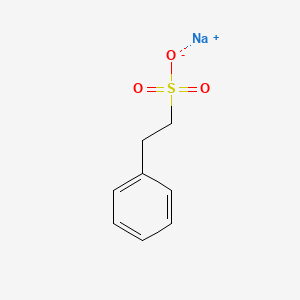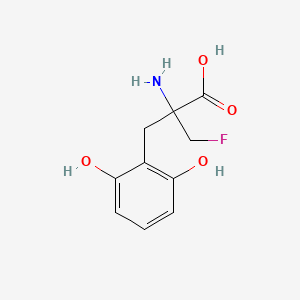![molecular formula C11H9N3O B13139084 6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)
6-Amino-[3,3'-bipyridine]-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-[3,3’-bipyridine]-5-carbaldehyde is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds instead of boronic acids . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and purity of the final product. For example, the use of homogeneous catalytic systems, such as palladium or nickel catalysts, is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-[3,3’-bipyridine]-5-carbaldehyde can undergo various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: 6-Amino-[3,3’-bipyridine]-5-carboxylic acid
Reduction: 6-Amino-[3,3’-bipyridine]-5-methanol
Substitution: Various substituted bipyridine derivatives
Applications De Recherche Scientifique
6-Amino-[3,3’-bipyridine]-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It serves as a fluorescent probe for detecting metal ions such as zinc in biological systems.
Industry: It is used in the synthesis of advanced materials, including polymers and supramolecular structures.
Mécanisme D'action
The mechanism of action of 6-Amino-[3,3’-bipyridine]-5-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a chelating ligand, binding to metal ions through its nitrogen atoms . In biological systems, it can interact with metal ions, altering their availability and activity . The exact molecular targets and pathways involved can vary depending on the specific application and the metal ions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and its redox-active properties.
3,3’-Bipyridine: Used in the synthesis of various biologically active molecules.
Uniqueness
6-Amino-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to other bipyridine derivatives. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H9N3O |
|---|---|
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
2-amino-5-pyridin-3-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H9N3O/c12-11-10(7-15)4-9(6-14-11)8-2-1-3-13-5-8/h1-7H,(H2,12,14) |
Clé InChI |
MQFNSLWOPZDSRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(N=C2)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


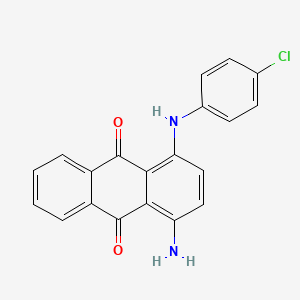
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)
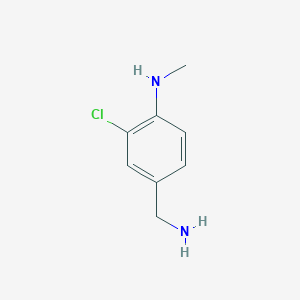

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)
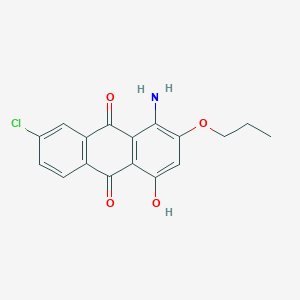
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
![Tert-butyl (2-aminobicyclo[2.2.1]heptan-7-YL)carbamate](/img/structure/B13139066.png)
![8-Benzyl-2-methyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13139067.png)
![7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13139070.png)
